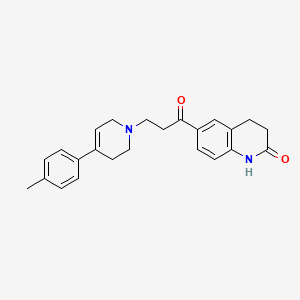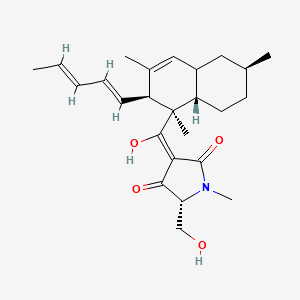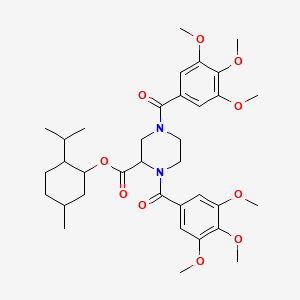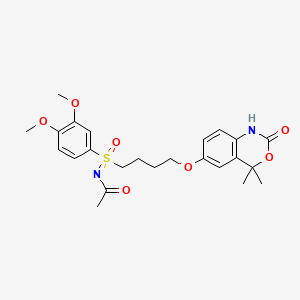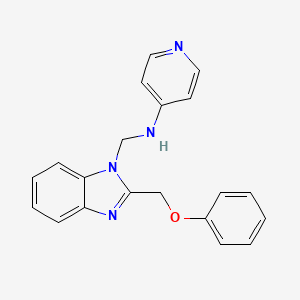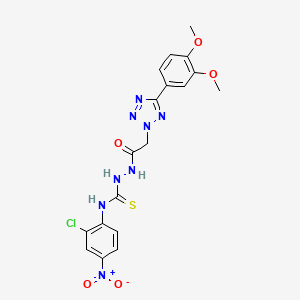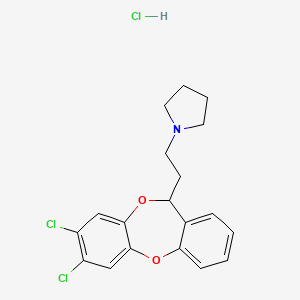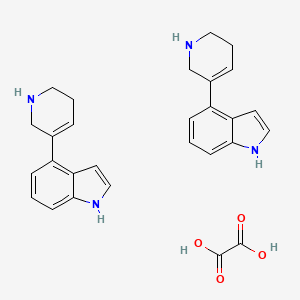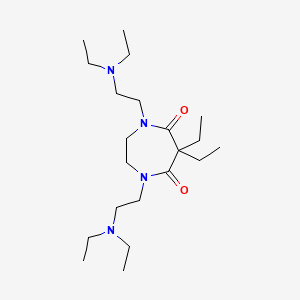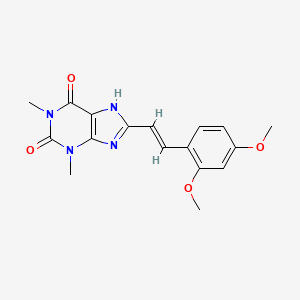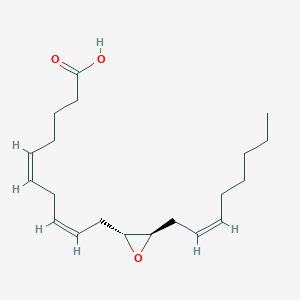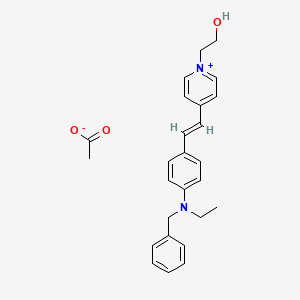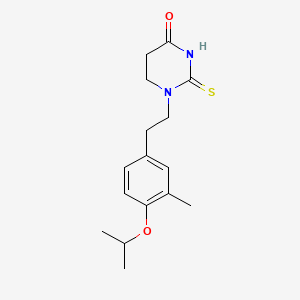
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone core, a tetrahydro configuration, and a thioxo group. The presence of a phenyl group substituted with a methylethoxy group further adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of starting materials such as substituted anilines, which undergo cyclization reactions to form the pyrimidinone ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution may include the use of halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function. Additionally, the compound may modulate signaling pathways by interacting with receptors or other cellular proteins.
相似化合物的比较
Similar Compounds
4(1H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone cores but different substituents.
Thioxo compounds: Molecules containing thioxo groups with varying structural frameworks.
Phenyl-substituted compounds: Compounds with phenyl groups substituted with different functional groups.
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- stands out due to its unique combination of a pyrimidinone core, a tetrahydro configuration, and a thioxo group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
88655-36-1 |
|---|---|
分子式 |
C16H22N2O2S |
分子量 |
306.4 g/mol |
IUPAC 名称 |
1-[2-(3-methyl-4-propan-2-yloxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C16H22N2O2S/c1-11(2)20-14-5-4-13(10-12(14)3)6-8-18-9-7-15(19)17-16(18)21/h4-5,10-11H,6-9H2,1-3H3,(H,17,19,21) |
InChI 键 |
UHLRZTZHQRWHPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CCN2CCC(=O)NC2=S)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


